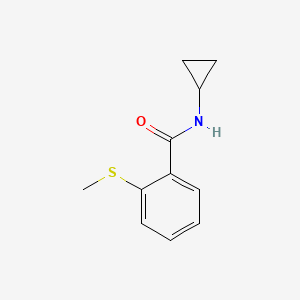
N-(4-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a furan ring substituted with a carboxamide group, along with a 4-chloro-2-fluorophenyl group. Its unique structure imparts specific chemical properties that make it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide typically involves the reaction of 4-chloro-2-fluoroaniline with 5-methylfuran-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The purification process typically includes recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: N-(4-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent used.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(4-chloro-2-fluorophenyl)cyclopropanecarboxamide
- N-(2,4-difluorophenyl)-2-fluorobenzamide
- 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide
Comparison: N-(4-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide is unique due to the presence of the furan ring, which imparts specific chemical properties not found in its analogs. This uniqueness makes it valuable for specific applications where the furan ring’s reactivity and stability are advantageous.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2/c1-7-2-5-11(17-7)12(16)15-10-4-3-8(13)6-9(10)14/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWNGDLMYPIVRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}-1-naphthohydrazide](/img/structure/B5787211.png)

![4-fluoro-N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide](/img/structure/B5787220.png)
![3-(5-Chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B5787224.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5787234.png)
![3-({[(3-PYRIDYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID](/img/structure/B5787257.png)

![1-[(3-ethoxy-4-methoxyphenyl)methyl]pyrrolidine](/img/structure/B5787261.png)
![2-amino-1-[2-(cyclohex-1-en-1-yl)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B5787269.png)
![1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5787275.png)

![methyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5787295.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5787300.png)
